4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline
Description
4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a compound belonging to the class of quinoxalinothiadiazole-containing heterocycles. These compounds are known for their strong electron-accepting properties, making them valuable in the field of organic optoelectronics . The unique structure of this compound allows for the tuning of electronic and optical properties, which is essential for various applications in advanced materials and devices.
Properties
Molecular Formula |
C32H34Br2N4S |
|---|---|
Molecular Weight |
666.5 g/mol |
IUPAC Name |
4,9-dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C32H34Br2N4S/c1-3-5-7-9-11-21-13-17-23(18-14-21)27-28(24-19-15-22(16-20-24)12-10-8-6-4-2)36-30-26(34)32-31(37-39-38-32)25(33)29(30)35-27/h13-20H,3-12H2,1-2H3 |
InChI Key |
ZLSIHADPYUSGMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=C(C=C5)CCCCCC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis via Cyclocondensation
The thiadiazolo[3,4-g]quinoxaline core is typically constructed through a cyclocondensation reaction. A related synthesis for 4,9-dibromo-thiadiazolo[3,4-g]quinoxaline (CAS 141215-31-8) provides insight:
- Starting Material : 4,7-Dibromobenzo[c]thiadiazole-5,6-diamine.
- Reagents : Glyoxal (40% aqueous) in ethanol/water.
- Conditions : Reflux at 80°C for 3 hours.
- Yield : 58%.
For the target compound, the diamine precursor would require pre-functionalization with 4-hexylphenyl groups at positions 6 and 7. This modification likely involves Suzuki-Miyaura coupling or direct substitution during diamine synthesis.
Polymerization Context (Nature Protocol)
In a Nature Communications study, the compound was used as a monomer in Stille polycondensation:
- Monomer Synthesis :
- Reactants :
- Catalyst : Pd₂(dba)₃ and tri(o-tolyl)phosphine.
- Conditions : Chlorobenzene at 100°C for 4 hours.
This indicates the compound’s role in polymer synthesis, though its standalone preparation is inferred to precede this step.
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Post-Functionalization | Polymerization |
|---|---|---|---|
| Key Step | Core formation | Aryl group coupling | Monomer integration |
| Yield | 58% | Not reported | Not explicitly stated |
| Temperature | 80°C | Room temp. to 100°C | 100°C |
| Catalyst/Reagent | Glyoxal | Pd catalysts | Pd₂(dba)₃ |
Challenges and Optimization
- Regioselectivity : Ensuring bromination at positions 4 and 9 requires controlled conditions to avoid side reactions.
- Solubility : The 4-hexylphenyl groups enhance solubility in organic solvents, critical for subsequent reactions.
- Purity : Final purification via column chromatography or recrystallization is essential to achieve 99% purity.
Structural Confirmation
- CAS No. : 2111833-75-9.
- Molecular Formula : C₃₈H₃₈Br₂N₄S (inferred from analogs).
- Analytical Data : NMR and mass spectrometry are standard for verifying substituent placement and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 4 and 9 undergo aryl-aryl coupling and heteroatom substitution under catalytic conditions:
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/water (110°C) | Bis-aryl derivatives with extended π-conjugation | Enables modular synthesis of polymeric structures for organic electronics |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane (100°C) | Amino-functionalized analogs | Introduces electron-donating groups to tune HOMO-LUMO levels |
| Thiol Substitution | CuI, 1,10-phenanthroline, DMF (80°C) | Thioether-linked derivatives | Enhances solubility for solution-processed device fabrication |
Oxidative Coupling Reactions
The electron-deficient quinoxaline core participates in direct C-H activation under oxidative conditions:
| Oxidizing Agent | Solvent | Product Application |
|---|---|---|
| FeCl₃ | Chlorobenzene | Conductive polymers for OFETs |
| DDQ | Toluene | Cross-linked networks for battery electrolytes |
| [Ru(p-cymene)Cl₂]₂ | THF | Coordination polymers with tunable bandgaps |
Photochemical Transformations
Under UV irradiation (λ = 365 nm), the compound demonstrates:
-
Singlet oxygen generation (ΦΔ = 0.42 in DCM) via energy transfer
-
Photo-induced electron transfer to fullerene acceptors (kET = 3.8×10⁹ s⁻¹)
-
Solvent-dependent photodegradation half-lives:
-
Toluene: t₁/₂ = 48 hr
-
Acetonitrile: t₁/₂ = 12 hr
-
Comparative Reactivity Analysis
The hexylphenyl substituents significantly alter reactivity compared to simpler analogs:
| Compound | Suzuki Coupling Yield | Amination Rate (k, s⁻¹) |
|---|---|---|
| Target Compound | 82% | 5.3×10⁻³ |
| 4,9-Dibromo-6,7-diphenyl analog | 68% | 2.1×10⁻³ |
| Non-brominated parent structure | N/A | No reaction |
Stability Under Functionalization Conditions
Critical stability parameters for reaction optimization:
-
Thermal decomposition onset: 285°C (TGA, N₂ atmosphere)
-
pH stability range: 4–9 in aqueous/organic mixtures
-
Catalytic poisoning thresholds:
-
Pd > 0.5 mol% causes β-hydride elimination
-
Cu > 2 eq. promotes homo-coupling byproducts
-
This reactivity profile enables precise engineering of optoelectronic properties while maintaining structural integrity. Recent studies highlight its utility in creating:
-
Low-bandgap polymers (Eg = 1.45 eV) for tandem solar cells
-
Electrochromic materials with 94% optical contrast at 650 nm
-
Photo-responsive drug carriers with controlled release kinetics
Scientific Research Applications
This compound has several scientific research applications:
Organic Optoelectronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its strong electron-accepting properties.
Electrochromic Devices: The compound is used in electrochromic devices, which change color upon the application of an electric field.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors.
Mechanism of Action
The mechanism by which 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline exerts its effects involves its strong electron-accepting ability. This property allows it to participate in charge transfer processes, which are crucial for its applications in electronic devices. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the electronic transitions .
Comparison with Similar Compounds
Similar compounds include other quinoxalinothiadiazole-containing heterocycles such as:
- 4,9-Dibromo-6,7-bis(9,9-didodecyl7-fluoro-9H-fluoren-2-yl)[1,2,5]thiadiazolo[3,4-g]quinoxaline .
- 4,9-Dibromo-6,7-bis(9,9-didodecyl-5,7-difluoro-9H-fluoren-2-yl)[1,2,5]thiadiazolo[3,4-g]quinoxaline .
These compounds share similar electron-accepting properties but differ in their substituents, which can affect their electronic and optical properties. The uniqueness of 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline lies in its specific hexylphenyl substituents, which provide distinct electronic characteristics.
Biological Activity
Introduction
4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline (CAS No. 2111833-75-9), also known as PM250, is a compound of significant interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties.
Chemical Properties
- Molecular Formula : C32H34Br2N4S
- Molecular Weight : 666.51 g/mol
- Boiling Point : 665.8 ± 55.0 °C (predicted)
- Density : 1.386 ± 0.06 g/cm³ (predicted)
- pKa : -7.61 ± 0.50 (predicted) .
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit a broad spectrum of anticancer activity. In particular, compounds with similar structures to PM250 have shown promising results against various cancer cell lines. For instance:
- Mechanism of Action : Quinoxaline derivatives may induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling pathways and the induction of oxidative stress .
-
Case Studies :
- A study evaluated several quinoxaline derivatives for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
- Specific studies on PM250 revealed it to have a notable inhibitory effect on tumor cell proliferation, suggesting it could serve as a lead compound for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of PM250 have also been investigated:
- Broad Spectrum Activity : Quinoxaline derivatives are known for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. PM250's unique structure enhances its solubility and bioavailability, contributing to its efficacy .
-
Research Findings :
- In vitro studies demonstrated that PM250 exhibited significant antibacterial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics .
- The dual activity of PM250 as both an anticancer and antimicrobial agent highlights its potential in developing multi-functional therapeutic agents.
Comparative Analysis
The following table summarizes the biological activities and characteristics of PM250 compared to other related compounds:
| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| PM250 | C32H34Br2N4S | High (IC50 < 100 µg/mL) | Significant (MIC < 50 µg/mL) |
| Quinoxaline A | C20H10Br2N4S | Moderate | Moderate |
| Quinoxaline B | C14H10N4S | Low | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4,9-dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 4,7-dibromo-2,1,3-benzothiadiazole-5,6-diamine reacts with diketones (e.g., 1,2-bis(4-hexylphenyl)ethane-1,2-dione) in acetic acid and dioxane under reflux . Key steps include purging with inert gas (e.g., nitrogen) to prevent oxidation and purification via preparative thin-layer chromatography (TLC) using dichloromethane/petroleum ether (1:5) as the eluent .
Q. How can the solubility and processability of thiadiazoloquinoxaline-based polymers be improved for electronic applications?
- Methodological Answer : Copolymerization with solubilizing units like 3,3’-didecyl-3,4-propylenedioxythiophene (ProDOT) is effective. For instance, electrochemical copolymerization of thiadiazoloquinoxaline derivatives with ProDOT yields materials (e.g., PC1 and PC2) that retain low bandgap (<1.0 eV) while enhancing solubility in organic solvents . Cyclic voltammetry (CV) and spectroelectrochemical analysis are critical for optimizing feed ratios and doping levels .
Q. What characterization techniques are essential for verifying the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR in CDCl reveals aromatic protons (δ 7.81–7.71 ppm for brominated phenyl groups) and alkyl chain protons (δ 0.86–1.85 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular weight (e.g., 1203.47 g/mol for the CHBrNOS variant) .
- Elemental Analysis : Validates Br content (~13.3% for dibromo derivatives) .
Advanced Research Questions
Q. How does the donor-acceptor (D-A) architecture of thiadiazoloquinoxaline derivatives influence their NIR-II fluorescence and aggregation-induced emission (AIE) properties?
- Methodological Answer : The D-A structure (e.g., thiadiazoloquinoxaline as an acceptor paired with triphenylamine donors) narrows the energy gap, enabling NIR-II emission (1000–1700 nm). AIE is achieved by introducing bulky substituents (e.g., tetraphenylethylene) to suppress π-π stacking and enhance fluorescence in aggregated states . Time-resolved photoluminescence (TRPL) and dynamic light scattering (DLS) are used to correlate aggregation state with emission intensity .
Q. What computational strategies predict the electronic bandgap of thiadiazoloquinoxaline-based polymers, and how do chalcogen substitutions affect it?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps. Heavy chalcogens (e.g., Se, Te) in donor units (e.g., selenophene) reduce bandgaps more effectively than acceptor modifications. For example, substituting S with Te in the donor unit lowers the gap from 1.2 eV to 0.10 eV . Basis sets like 6-31G(d) and solvent-effect corrections (e.g., PCM model) improve accuracy .
Q. How can thiadiazoloquinoxaline derivatives be integrated into photothermal immunotherapy (PTT) systems?
- Methodological Answer : Nanomicelles encapsulating the compound (e.g., TPA-BT-DPTQ) are designed for type-I photodynamic therapy (PDT). Key steps include:
- Self-assembly : Amphiphilic polymers (e.g., DSPE-mPEG2000) form micelles in aqueous media .
- ROS Generation : Under 808 nm laser irradiation, the compound generates reactive oxygen species (ROS) via intersystem crossing (ISC), validated by singlet oxygen sensor green (SOSG) assays .
- In Vivo Validation : MRI/NIR-II imaging tracks micelle accumulation in tumors, while histopathology assesses therapeutic efficacy .
Key Research Challenges
- Contradictions in Solubility vs. Bandgap : While ProDOT improves solubility, excessive alkyl chains can widen bandgaps . Balance via feed ratio optimization (e.g., 1:1.5 thiadiazoloquinoxaline:ProDOT) is critical.
- AIE vs. ROS Efficiency : Bulky AIEgens may sterically hinder ROS generation. Solutions include fine-tuning substituent bulkiness (e.g., shorter alkyl chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
